molecular formula C22H23N3O4 B11617927 2-{(4E)-2,5-dioxo-4-[2-(propan-2-yloxy)benzylidene]imidazolidin-1-yl}-N-(4-methylphenyl)acetamide

2-{(4E)-2,5-dioxo-4-[2-(propan-2-yloxy)benzylidene]imidazolidin-1-yl}-N-(4-methylphenyl)acetamide

Katalognummer: B11617927
Molekulargewicht: 393.4 g/mol
InChI-Schlüssel: BCXUMOJOIFWINA-LDADJPATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4E)-2,5-DIOXO-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazolidinone ring, a phenyl group, and an acetamide moiety, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4E)-2,5-DIOXO-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the imidazolidinone ring and the subsequent attachment of the phenyl and acetamide groups. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4E)-2,5-DIOXO-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-[(4E)-2,5-DIOXO-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-[(4E)-2,5-DIOXO-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(4E)-2,5-DIOXO-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE is unique due to its specific structural features, such as the presence of the imidazolidinone ring and the phenyl group with an isopropoxy substituent. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Eigenschaften

Molekularformel

C22H23N3O4

Molekulargewicht

393.4 g/mol

IUPAC-Name

2-[(4E)-2,5-dioxo-4-[(2-propan-2-yloxyphenyl)methylidene]imidazolidin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C22H23N3O4/c1-14(2)29-19-7-5-4-6-16(19)12-18-21(27)25(22(28)24-18)13-20(26)23-17-10-8-15(3)9-11-17/h4-12,14H,13H2,1-3H3,(H,23,26)(H,24,28)/b18-12+

InChI-Schlüssel

BCXUMOJOIFWINA-LDADJPATSA-N

Isomerische SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CC=C3OC(C)C)/NC2=O

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3OC(C)C)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.